![molecular formula C16H17ClN2O2 B4404506 2-(4-chloro-3-methylphenoxy)-N-(4-methylpyridin-2-yl)propanamide](/img/structure/B4404506.png)
2-(4-chloro-3-methylphenoxy)-N-(4-methylpyridin-2-yl)propanamide
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(4-methylpyridin-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenoxy group and a pyridinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-methylpyridin-2-yl)propanamide typically involves the following steps:
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Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
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Coupling with Pyridinyl Amine: : The phenoxy intermediate is then coupled with 4-methyl-2-pyridinylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond. This reaction is typically performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
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Reduction: : Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 4-chloro-3-methylphenoxyacetic acid.
Reduction: Formation of 2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-pyridinyl)propanamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chloro-3-methylphenoxy)-N-(4-methylpyridin-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups make it a versatile component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(4-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets. The phenoxy and pyridinyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-pyridinyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-pyridinyl)benzamide: Similar structure but with a benzamide group instead of a propanamide group.
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-(4-methylpyridin-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenoxy and pyridinyl groups allows for diverse interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-methylpyridin-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-6-7-18-15(8-10)19-16(20)12(3)21-13-4-5-14(17)11(2)9-13/h4-9,12H,1-3H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNVBZRWVFXKIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C(C)OC2=CC(=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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